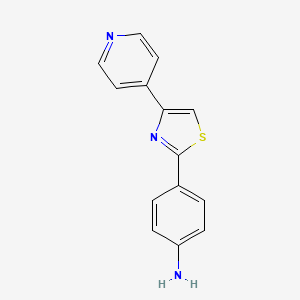
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is an organic compound that features a thiazole ring substituted with an aminophenyl group and a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole typically involves the condensation of 4-aminobenzaldehyde with 4-pyridylthioamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyridyl group to a piperidyl group.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Piperidyl derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2-(4-Aminophenyl)-4-(4-pyridyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism of action of 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
- 2-(4-Aminophenyl)-4-(4-pyridyl)imidazole
- 2-(4-Aminophenyl)-4-(4-pyridyl)oxazole
- 2-(4-Aminophenyl)-4-(4-pyridyl)pyrazole
Comparison: 2-(4-Aminophenyl)-4-(4-pyridyl)thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic properties compared to imidazole, oxazole, and pyrazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors.
特性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
4-(4-pyridin-4-yl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C14H11N3S/c15-12-3-1-11(2-4-12)14-17-13(9-18-14)10-5-7-16-8-6-10/h1-9H,15H2 |
InChIキー |
BNYZGNWCDWUMSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


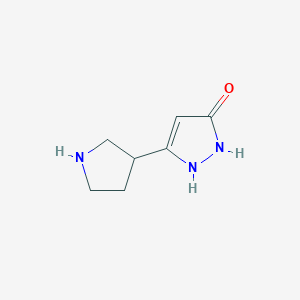
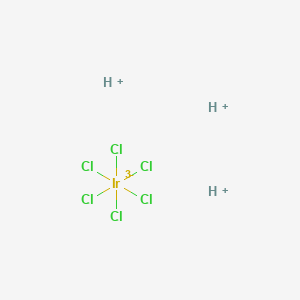
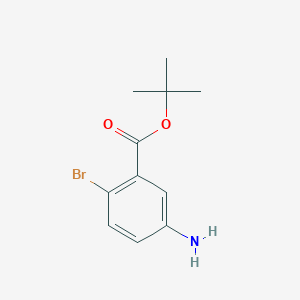

![Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-](/img/structure/B12842052.png)
![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
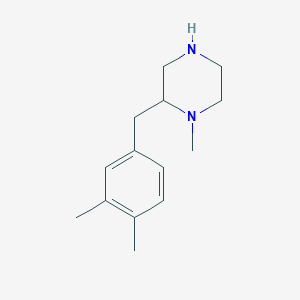
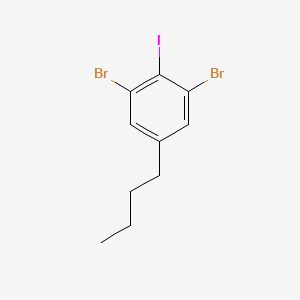
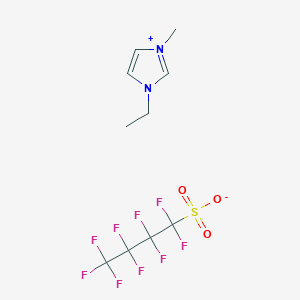
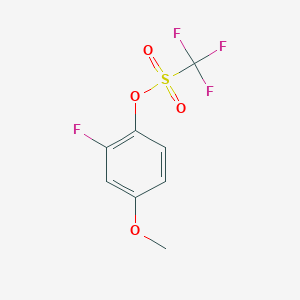
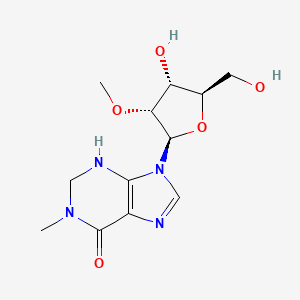

![(3AS,4R,6aS)-3-oxohexahydro-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12842108.png)
